molecular formula C21H21NO7 B2664367 Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate CAS No. 477567-23-0

Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate

Cat. No. B2664367
CAS RN: 477567-23-0
M. Wt: 399.399
InChI Key: MFHWPUOZTCVZLE-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Ethyl 3,4,5-trimethoxybenzoate is a trihydroxybenzoic acid .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds can vary widely. For example, Ethyl 3,4,5-trimethoxybenzoate has a molecular formula of C12H16O5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structure. For example, Ethyl 3,4,5-trimethoxybenzoate has a molecular weight of 240.25 .

Scientific Research Applications

  • Synthesis of Novel Compounds : Gao, Liu, Jiang, and Li (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (Gao, Liu, Jiang, & Li, 2011).

  • Catalytic Reactions : Wang and Widenhoefer (2004) studied the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, demonstrating the synthesis of N-ethylbenzamide (Wang & Widenhoefer, 2004).

  • Protecting Group in Synthesis : Gerlach (1977) utilized 2-(Trimethylsilyl)ethyl esters as a carboxyl protecting group in the synthesis of curvularin, demonstrating its selective removal with fluoride ions (Gerlach, 1977).

  • Synthesis of Polyfunctionalized Compounds : Ma, Tu, Ning, Jiang, and Tu (2014) developed an efficient strategy for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones, highlighting a regioselective ring-opening process (Ma, Tu, Ning, Jiang, & Tu, 2014).

  • Antimicrobial Screening : Kumari, Mathada, Kumar, Suda, and Basavaraja (2019) reported on the antimicrobial screening of benzofuran aryl ureas and carbamates synthesized using a benzofuran ring (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

  • Optical Characterizations for Photodiode Applications : Elkanzi, Farag, Roushdy, and Mansour (2020) focused on the design and fabrication of pyrimidine fused quinolone carboxylate moiety, including its molecular, structural, and morphological characterizations for photodiode applications (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Safety and Hazards

The safety and hazards associated with benzofuran compounds can vary widely depending on the specific compound. For example, Ethyl benzofuran-3-carboxylate has hazard statements H315 - H319, indicating it can cause skin and eye irritation .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

ethyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-5-28-21(24)19-17(13-8-6-7-9-14(13)29-19)22-20(23)12-10-15(25-2)18(27-4)16(11-12)26-3/h6-11H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHWPUOZTCVZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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